molecular formula C5H10ClN3 B1378074 5-Amino-1,4-dimethylimidazole Hydrochloride CAS No. 1427475-33-9

5-Amino-1,4-dimethylimidazole Hydrochloride

Cat. No. B1378074
CAS RN: 1427475-33-9
M. Wt: 147.6 g/mol
InChI Key: IVIHPIMOKWJNPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-1,4-dimethylimidazole Hydrochloride is a chemical compound with the molecular formula C5H9ClN4 . It has a CAS Number of 1427475-33-9 and a molecular weight of 147.61 . It appears as a light yellow to brown or purple or grey solid .


Molecular Structure Analysis

The IUPAC name for 5-Amino-1,4-dimethylimidazole Hydrochloride is 1,4-dimethyl-1H-imidazol-5-amine hydrochloride . The InChI code is 1S/C5H9N3.ClH/c1-4-5(6)8(2)3-7-4;/h3H,6H2,1-2H3;1H .


Physical And Chemical Properties Analysis

5-Amino-1,4-dimethylimidazole Hydrochloride has a molecular weight of 147.61 . It is a light yellow to brown or purple or grey solid . The compound is typically stored at -20°C .

Scientific Research Applications

Antimycobacterial Activity

Research on the synthesis and evaluation of substituted imidazole derivatives, including compounds structurally related to 5-amino-1,4-dimethylimidazole, has demonstrated potential antimycobacterial activity. A series of substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides were synthesized and tested in vitro for their activity against Mycobacterium tuberculosis, showing moderate to good efficacy. This indicates the potential of imidazole derivatives in treating tuberculosis and highlights the importance of structural modification in enhancing antimicrobial activity (Jadhav et al., 2016).

Antimicrobial and Antiproliferative Activities

Further derivatives of imidazole compounds have been investigated for their antimicrobial properties, with some showing significant antibacterial activities. For instance, novel Schiff bases derived from aminophenazone, incorporating 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, a compound related to the imidazole class, exhibited moderate to good antibacterial activity against various bacterial strains. This research suggests that the structural framework of imidazole derivatives can be effectively manipulated to target specific bacterial pathogens, offering a promising direction for the development of new antimicrobial agents (Asiri & Khan, 2010). Additionally, novel 2-amino-4-aryl-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazoles, a class related to imidazole, demonstrated antiproliferative activity against human cancer cell lines, highlighting the potential of imidazole derivatives in cancer therapy (Hranjec, Pavlović, & Karminski-Zamola, 2012).

Environmental and Analytical Applications

Imidazole derivatives, including those similar to 5-amino-1,4-dimethylimidazole, have also found applications in environmental and analytical chemistry. For example, a new sample preparation procedure utilizing microwave-assisted extraction and dispersive liquid-ionic liquid microextraction was developed for determining heterocyclic aromatic amines in cooked beefburgers. This methodology highlights the role of imidazole-based compounds in facilitating advanced analytical techniques for food safety and quality control (Agudelo Mesa, Padró, & Reta, 2013).

properties

IUPAC Name

3,5-dimethylimidazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3.ClH/c1-4-5(6)8(2)3-7-4;/h3H,6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVIHPIMOKWJNPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C=N1)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1,4-dimethylimidazole Hydrochloride

CAS RN

1427475-33-9
Record name 1H-Imidazol-5-amine, 1,4-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427475-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.